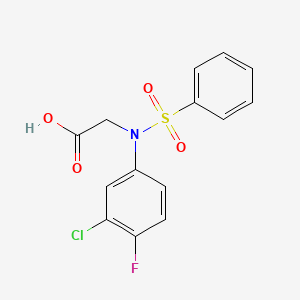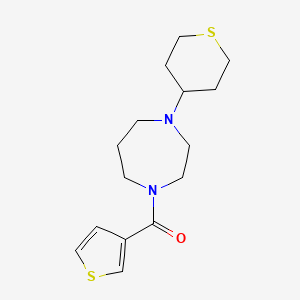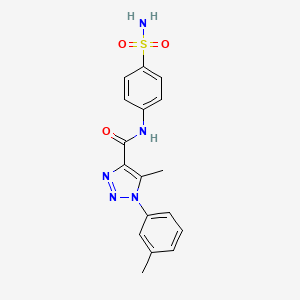
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine, also known as CP-466722, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme glycine transporter 1 (GlyT1), which plays a crucial role in regulating the levels of the neurotransmitter glycine in the brain. In
作用機序
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine acts as a potent inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine increases the levels of glycine in the brain, which in turn enhances the activity of NMDA receptors. This leads to improved synaptic plasticity and cognitive function. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of glycine in the brain, enhance the activity of NMDA receptors, and modulate the activity of other neurotransmitter systems. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has also been found to reduce inflammation and oxidative stress in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of GlyT1, making it a valuable tool for studying the role of glycine in various neurological and psychiatric disorders. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine is also stable and easily synthesized, making it suitable for use in large-scale experiments. However, there are some limitations to its use. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects may vary depending on the animal model and experimental conditions used.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine. One area of interest is the development of more potent and selective GlyT1 inhibitors with improved pharmacokinetic properties. Another area of research is the exploration of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine in other neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine and its effects on various neurotransmitter systems.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 3-chloro-4-fluoroaniline, which is then reacted with phenylsulfonyl chloride to form N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)aniline. This intermediate is then converted to N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine by reacting it with glycine in the presence of a base. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce symptoms of schizophrenia and depression in animal models. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has also been found to enhance the efficacy of other drugs used in the treatment of these disorders. Additionally, N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has shown promise in the treatment of chronic pain and drug addiction.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4S/c15-12-8-10(6-7-13(12)16)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFFJWTXYKDKCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392418.png)
![N-(3-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2392420.png)

![4-[(2-Chlorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392424.png)
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2392425.png)
![N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2392427.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2392428.png)



![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)
![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)
![3-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2392437.png)
